Lycoxanthin

Catalog No.
S625276
CAS No.
19891-74-8
M.F
C40H56O
M. Wt
552.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lycoxanthin

CAS Number

19891-74-8

Product Name

Lycoxanthin

IUPAC Name

(2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-1-ol

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

InChI

InChI=1S/C40H56O/c1-33(2)18-12-21-36(5)24-15-27-37(6)25-13-22-34(3)19-10-11-20-35(4)23-14-26-38(7)28-16-29-39(8)30-17-31-40(9)32-41/h10-11,13-16,18-20,22-29,31,41H,12,17,21,30,32H2,1-9H3/b11-10+,22-13+,23-14+,27-15+,28-16+,34-19+,35-20+,36-24+,37-25+,38-26+,39-29+,40-31+

InChI Key

IFTRFNLCKUZSNG-SFEKFZNLSA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CO)/C)/C)/C)C

The exact mass of the compound Lycoxanthin is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of carotenol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Lycoxanthin is a carotenoid compound with the molecular formula C40H56OC_{40}H_{56}O and a molecular weight of approximately 552.89 g/mol. It is characterized as a hydroxy carotenoid, specifically a derivative of lycopene, featuring a hydroxyl group substitution. Lycoxanthin is primarily found in various plant sources, including certain algae and fruits, contributing to their pigmentation and potential health benefits. Its structural uniqueness lies in the presence of the hydroxyl group, which distinguishes it from other carotenoids and influences its chemical behavior and biological activity .

Typical of carotenoids, including:

  • Desaturation: Involves the formation of double bonds within the carbon chain.
  • Cyclization: The formation of cyclic structures from acyclic precursors.
  • Hydroxylation: The introduction of hydroxyl groups into the molecule, which is crucial for lycoxanthin's identity.
  • Epoxidation: The conversion of double bonds into epoxides, which can lead to further transformations.
  • Epoxide-Furanoxide Rearrangement: A rearrangement reaction that can occur under certain conditions .

These reactions are essential for understanding the biosynthesis and degradation pathways of lycoxanthin and its derivatives.

Lycoxanthin exhibits several biological activities that contribute to its potential health benefits:

  • Antioxidant Properties: Like other carotenoids, lycoxanthin can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that lycoxanthin may modulate inflammatory pathways, potentially reducing chronic inflammation.
  • Vision Health: Carotenoids are known for their role in eye health; lycoxanthin may contribute to visual function by protecting retinal cells from oxidative damage .

These activities highlight the compound's significance in nutrition and health.

The synthesis of lycoxanthin can be achieved through various methods, including:

  • Natural Extraction: Isolated from natural sources such as fruits and algae where it occurs naturally.
  • Total Synthesis: Laboratory synthesis has been reported, involving complex organic reactions to construct the lycoxanthin molecule from simpler precursors. This method allows for the production of pure lycoxanthin for research purposes .

The choice of synthesis method often depends on the intended application and availability of natural sources.

Lycoxanthin has several applications across different fields:

  • Nutraceuticals: Used in dietary supplements for its antioxidant properties.
  • Food Industry: Added as a natural colorant due to its vibrant pigmentation.
  • Cosmetics: Incorporated into skincare products for its potential skin-protective effects against oxidative stress .

These applications leverage its unique properties and biological activities.

Research on lycoxanthin's interactions with other compounds is ongoing:

  • Synergistic Effects with Other Carotenoids: Studies suggest that lycoxanthin may work synergistically with other carotenoids to enhance antioxidant capacity.
  • Interactions with Lipids: Investigations into how lycoxanthin interacts with lipid membranes could provide insights into its bioavailability and efficacy in biological systems .

Understanding these interactions is crucial for optimizing its use in health-related applications.

Lycoxanthin shares structural similarities with several other carotenoids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
LycopeneAcyclicNo hydroxyl groups; powerful antioxidant
Beta-caroteneAcyclicPrecursor to vitamin A; two retinol molecules
LuteinHydroxy carotenoidContains two hydroxyl groups; supports eye health
ZeaxanthinHydroxy carotenoidSimilar to lutein but differs in structure; eye health benefits
RubixanthinHydroxy carotenoidMonohydroxy derivative; less common than others

Lycoxanthin's uniqueness lies in its specific hydroxyl substitution pattern, which influences its solubility and biological activity compared to these similar compounds .

Lycoxanthin belongs to the xanthophyll class of carotenoids, characterized by a hydroxyl group at the C-16 position of the lycopene backbone. Its molecular structure comprises a conjugated polyene chain with 13 double bonds and a terminal hydroxyl group, contributing to its polar nature and solubility in organic solvents like benzene and carbon disulfide.

Molecular Specifications

  • Molecular Formula: C₄₀H₅₆O
  • Molecular Weight: 552.9 g/mol
  • IUPAC Name: (2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-1-ol
  • Absorption Maxima: 448 nm, 474 nm (ε₁% = 3080), and 505 nm in acetone.

Comparative Analysis with Related Carotenoids

CompoundStructure TypeKey FeaturesBiological Role
LycoxanthinHydroxycarotenoidC-16 hydroxyl groupAntioxidant, anti-inflammatory
LycopeneAcyclicNo oxygenated groupsProstate health, antioxidant
β-CaroteneCyclicProvitamin A activityVision support, antioxidant
LuteinDihydroxyTwo hydroxyl groupsMacular pigment, eye health

XLogP3

14.3

UNII

Z178H2XR4Q

Other CAS

19891-74-8

Wikipedia

Lycoxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 02-18-2024

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